3-hydroxy-1-(4-isopropoxybenzyl)-5-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
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Description
3-hydroxy-1-(4-isopropoxybenzyl)-5-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Methods : 3-Hydroxy-1-(4-isopropoxybenzyl)-5-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one can be synthesized efficiently through multi-component reactions. For instance, Adib et al. (2010) described an efficient three-component synthesis of similar indole derivatives, indicating potential methods for synthesizing this compound (Adib et al., 2010).
Characterization and Reactivity : The compound's characterization and reactivity have been explored in various studies. For example, Yüksek et al. (2005) investigated the acetylation and methylation reactions of related compounds, providing insights into the chemical behavior of this compound (Yüksek et al., 2005).
Biological Activity
Antimicrobial Properties : Several studies have explored the antimicrobial properties of indole derivatives. Nataraj et al. (2010) synthesized new indole derivatives and screened them for antimicrobial activity, suggesting potential antimicrobial applications for this compound (Nataraj et al., 2010).
Antitumor Activity : Compounds with a similar structure have shown promise as antineoplastic agents. Nguyen et al. (1990) reported on the antitumor activity of indole derivatives, indicating the potential for this compound in cancer research (Nguyen et al., 1990).
Potential in Material Science
- Corrosion Inhibition : Indole derivatives have applications in material science, particularly in corrosion inhibition. Vikneshvaran and Velmathi (2017) investigated the effect of Schiff bases derived from L-Tryptophan on the corrosion inhibition of stainless steel, which can be relevant to the application of this compound in similar contexts (Vikneshvaran & Velmathi, 2017).
CNS Activity
- Central Nervous System (CNS) Activity : The CNS activity of related compounds has been studied, suggesting potential neurological applications. Nataraj et al. (2010) synthesized indole derivatives and screened them for CNS activity, providing a basis for exploring similar applications for the compound (Nataraj et al., 2010).
Properties
IUPAC Name |
3-hydroxy-5-methyl-3-(2-oxopropyl)-1-[(4-propan-2-yloxyphenyl)methyl]indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)27-18-8-6-17(7-9-18)13-23-20-10-5-15(3)11-19(20)22(26,21(23)25)12-16(4)24/h5-11,14,26H,12-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSJDRNOZIXTMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CC3=CC=C(C=C3)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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